Dinotefuran D3 Dinotefuran D3
Brand Name: Vulcanchem
CAS No.:
VCID: VC0201859
InChI:
SMILES:
Molecular Formula: C₇H₁₁D₃N₄O₃
Molecular Weight: 205.23

Dinotefuran D3

CAS No.:

Cat. No.: VC0201859

Molecular Formula: C₇H₁₁D₃N₄O₃

Molecular Weight: 205.23

* For research use only. Not for human or veterinary use.

Dinotefuran D3 -

Specification

Molecular Formula C₇H₁₁D₃N₄O₃
Molecular Weight 205.23

Introduction

Chemical Structure and Properties

Dinotefuran D3 maintains the core structure of dinotefuran with the specific modification of three deuterium atoms replacing the hydrogens in the methyl group (N-methyl-d3).

Chemical Identity

ParameterDescription
Chemical NameN''-(Methyl-d3)-N-nitro-N'-[(tetrahydro-3-furanyl)methyl]guanidine
Alternative Name(±)-Dinotefuran-d3 (N-methyl-d3)
Molecular FormulaC7H11D3N4O3
Molecular Weight205.23 g/mol
CAS NumberNot provided in sources
InChIInChI=1S/C7H14N4O3/c1-8-7(10-11(12)13)9-4-6-2-3-14-5-6/h6H,2-5H2,1H3,(H2,8,9,10) (for parent compound)

The molecular structure features a guanidine core with a nitro group and a tetrahydrofuranyl methyl substituent, where the methyl group attached to a nitrogen atom contains three deuterium atoms instead of hydrogen .

Physical Properties

Dinotefuran D3 exists as a solid with properties similar to the parent compound dinotefuran, with some distinct characteristics due to its deuterium labeling.

Physical Characteristics

PropertyValue
Physical StateSolid
AppearanceOff-white to light beige
OdorOdorless
Density1.40 g/cm³ (20°C)
SolubilitySoluble in acetonitrile (used as solvent in reference standards)
Storage Conditions4°C recommended

The physical properties of Dinotefuran D3 are largely consistent with the parent compound, with the deuteration having minimal impact on most physical characteristics .

Product FormSpecificationsProvider Example
Solution100 µg/ml in AcetonitrileHPC Standards
Solid1mg, 10mgCymitQuimica

These commercial standards are intended for laboratory use in analytical chemistry, particularly for mass spectrometry applications where isotope-labeled internal standards are valuable for quantification purposes .

Applications and Uses

Research and Analytical Applications

Dinotefuran D3 serves several important functions in research and analytical settings:

  • Internal Standard: Primary use as an internal standard in analytical methods, particularly liquid chromatography-mass spectrometry (LC-MS) analyses for the quantification of dinotefuran in environmental and biological samples.

  • Tracer Studies: Potential application in metabolism and environmental fate studies to track the movement and transformation of dinotefuran.

  • Quality Control: Used in quality control procedures for analytical methods measuring neonicotinoid insecticides.

  • Method Development: Valuable in the development and validation of new analytical methods for detecting and quantifying dinotefuran residues .

The compound is strictly designated for research and experimental purposes only, with explicit restrictions against use on humans or for animal medicines, foods, household products, or cosmetics .

Hazard CategoryClassification
Environmental HazardsVery toxic to aquatic life with long lasting effects (Category 1)
Signal WordWarning
Hazard StatementsH410: Very toxic to aquatic life with long lasting effects
Precautionary StatementsP273: Avoid release to the environment
P391: Collect spillage
P501: Dispose of contents/container to hazardous or special waste collection point

These classifications indicate the compound should be handled with appropriate environmental precautions in laboratory settings .

Comparison with Parent Compound

Dinotefuran vs. Dinotefuran D3

PropertyDinotefuranDinotefuran D3
Molecular FormulaC7H14N4O3C7H11D3N4O3
Molecular Weight202.21 g/mol205.23 g/mol
Primary UseInsecticideAnalytical standard
Target System (if used as insecticide)Nicotinic acetylcholine receptorsN/A (research use only)
Environmental ConcernsPotential endocrine-disrupting effects, can affect ecdysis and sex ratios in certain organismsSimilar environmental classification as parent compound

The parent compound dinotefuran has been reported to have various biological effects, including impacts on the nervous system and immune system in various species. It can delay pupation and emergence in Chironomus kiinensis and cause shifts in sex ratios toward male-dominated populations at increasing concentrations .

Current Research and Future Directions

Research specifically on Dinotefuran D3 is limited in the scientific literature, with most studies focusing on the parent compound dinotefuran. Current research on dinotefuran has investigated its potential endocrine-disrupting effects, particularly its ability to disrupt ecdysis (molting) and sex ratios in certain organisms by dysregulating gene expression .

For example, a study on Chironomus kiinensis found that low doses of dinotefuran delayed pupation and emergence via inhibiting ecdysis, with sex ratios of adults shifting toward male-dominated populations as dinotefuran concentration increased. The study also observed significant downregulation of ecdysis genes (ecr, usp, E74, and hsp70) and upregulation of vtg gene expression .

While these studies focus on the parent compound, they highlight potential areas where isotope-labeled standards like Dinotefuran D3 could be employed for more precise quantification and tracking in environmental and toxicological research.

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